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Compound of Interest

Compound Name:
(2s)-2-(Fmoc-amino)-7-octynoic

acid

CAS No.: 1097192-06-7

Cat. No.: B3003531

Get Quote

Executive Summary
Fmoc-L-2-amino-oct-7-ynoic acid is an eight-carbon

-amino acid bearing a terminal alkyne at the

-position. Its structural utility lies in the bioorthogonal alkyne handle, which is sterically
unobtrusive yet highly reactive toward azides via Copper-Catalyzed Azide-Alkyne Cycloaddition
(CuAAC).

This guide presents a high-fidelity asymmetric synthesis utilizing the Schöllkopf Bis-Lactim

Ether methodology. This route is selected for its superior enantiomeric excess (

) and scalability compared to phase-transfer alkylation of glycine Schiff bases.

Key Chemical Specifications
Systematic Name: (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)oct-7-ynoic acid

Molecular Formula:
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Molecular Weight: 377.44 g/mol

Target Enantiomer: L-isomer (

-configuration at

-carbon)

Strategic Retrosynthesis
To ensure the isolation of the pure L-enantiomer, we employ a diastereoselective alkylation of a

chiral glycine equivalent. The retrosynthetic logic disconnects the target into the Fmoc

protecting group, the chiral glycine core, and the electrophilic side chain.
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Figure 1: Retrosynthetic analysis utilizing the Schöllkopf auxiliary to establish

-carbon stereochemistry.
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Detailed Synthesis Protocol
Phase 1: Preparation of Electrophile (6-Iodo-1-hexyne)
While commercially available, this reagent is often synthesized fresh to ensure high alkylation

yields.

Precursor: 5-Hexyn-1-ol.

Reagents:

,

, Imidazole (Appel Reaction conditions).

Procedure:

Dissolve

(1.2 eq) and Imidazole (1.5 eq) in anhydrous DCM at 0°C.

Add

(1.2 eq) portion-wise.

Add 5-hexyn-1-ol (1.0 eq) dropwise. Stir at RT for 2 hours.

Purification: Filter through a silica plug (pentane/ether) to remove phosphine oxide.

Yield Target: >85% as a colorless oil.

Phase 2: Asymmetric Alkylation (The Stereodefining
Step)
This step installs the side chain with high diastereoselectivity.

Reagents: (R)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine (Schöllkopf Auxiliary),

-BuLi (2.5 M in hexanes), THF (anhydrous).
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Protocol:

Deprotonation: In a flame-dried flask under Argon, dissolve the Schöllkopf auxiliary (1.0

eq) in THF. Cool to -78°C.

Add

-BuLi (1.1 eq) dropwise. The solution will turn deep red/orange, indicating enolate
formation. Stir for 30 min.

Alkylation: Add 6-iodo-1-hexyne (1.2 eq) dropwise (neat or in minimal THF).

Equilibration: Allow the reaction to warm slowly to 0°C over 4–6 hours.

Quench: Quench with saturated

solution. Extract with EtOAc.

Purification: Flash chromatography (Hexanes/EtOAc 9:1). The major diastereomer is the

trans-product (isopropyl and side chain on opposite faces).

Phase 3: Hydrolysis to Free Amino Acid
Reagents: 0.25 N TFA (aq) or 1 N HCl.

Protocol:

Dissolve the alkylated intermediate in a mixture of THF/Water.

Add acid (TFA preferred for milder conditions) and stir at RT for 12–24 hours.

Remove THF in vacuo. The methyl ester is cleaved, releasing the valine auxiliary methyl

ester (which can be separated) and the target amino acid.

Isolation: Ion-exchange chromatography (Dowex 50W) is recommended to separate the

free amino acid from the valine byproduct. Elute with 1M

. lyophilize to obtain white powder.
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Phase 4: Fmoc Protection
Reagents: Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide),

, Water/Acetone (1:1).

Protocol:

Suspend the crude L-2-amino-oct-7-ynoic acid (1.0 eq) in Water/Acetone (1:1).

Add

(2.5 eq) to adjust pH to ~9.

Add Fmoc-OSu (1.1 eq) dissolved in a small amount of acetone.

Stir at RT for 12 hours.

Workup: Acidify to pH 2 with 1N HCl (precipitate forms). Extract with EtOAc.

Final Purification: Recrystallization from EtOAc/Hexane or Reverse-Phase HPLC (

, Water/MeCN gradient).

Characterization Framework
Trust in the synthesized material is established through the following self-validating analytical

matrix.

Data Summary Table
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Parameter Specification Method

Appearance White to off-white powder Visual Inspection

Purity (HPLC) > 98%
RP-HPLC (

, 254 nm)

Chiral Purity > 99% ee Chiralpak AD-H or similar

Mass Spec ESI-HRMS

Identity (

NMR)
Confirmed structure 400/500 MHz DMSO-

NMR Validation (400 MHz, DMSO- )
The following signals are diagnostic for the successful synthesis:

Amide Proton:

ppm (d,

Hz, -NH-Fmoc).

Fmoc Aromatics:

ppm (m, 8H).

Alpha Proton:

ppm (m, 1H,

-CH).

Fmoc Methylene:

ppm (m, 3H, Fmoc CH

+ CH).

Terminal Alkyne:
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ppm (t, 1H,

Hz, -C

C-H). Note: This triplet is the key signature of the intact alkyne.

Propargylic Methylene:

ppm (m, 2H, -CH

-C

C-).

Side Chain Methylenes:

ppm (m, 6H, remaining alkyl chain).

Application in Solid Phase Peptide Synthesis
(SPPS)
Fmoc-L-oct-7-ynoic acid is compatible with standard Fmoc/tBu protocols. However, specific

care must be taken to prevent cross-reactivity during cleavage or subsequent "click" steps.
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Figure 2: Integration of Fmoc-oct-7-ynoic acid into SPPS workflows and downstream

bioorthogonal conjugation.

Expert Tips for SPPS
Activation: Use HBTU or HATU with DIPEA. The coupling kinetics are similar to

Leucine/Lysine.

Cleavage Cocktail: Use Reagent K or standard TFA/TIS/Water (95:2.5:2.5). Avoid

dithioerythritol (DTT) or thiols if possible, or use with caution, as they can sometimes interact
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with alkynes under radical conditions, though generally safe in standard TFA cleavage.

Racemization: The presence of the electron-withdrawing alkyne is distant enough (position

7) that

-proton acidity is similar to standard alkyl amino acids, minimizing racemization risk during
coupling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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